Ginsenoside Rh1

説明

サンキノシドB2は、Panax notoginseng (Burk.) F. H. Chenの根から単離されたマイナーなサポニンです。 その化学構造は、ダマラン-20(22)-エン-3β,12β,25-トリオール-6-O-β-D-グルコピラノシド として解明されており、新規のダマランサポニンを表しています .

準備方法

合成経路: サンキノシドB2は、特定の化学経路によって合成できます。 詳細な合成経路は、広く文書化されていません。

工業生産: サンキノシドB2の大規模工業生産方法に関する情報は限られています。

化学反応の分析

反応: サンキノシドB2は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。 特定の条件と試薬は公表されていません。

主な生成物: これらの反応から生じる生成物は、広く研究されていません。

4. 科学研究における用途

サンキノシドB2は、さまざまな用途があります。

科学的研究の応用

Cardiovascular Applications

Mechanisms in Endothelial Health

Ginsenoside Rh1 has been shown to play a protective role against oxidative stress and apoptosis in vascular endothelial cells. A study demonstrated that Rh1 treatment improved cell viability and proliferation in oxidized low-density lipoprotein (ox-LDL)-treated human vascular endothelial cells. The compound activates the nuclear erythroid 2-related factor 2/heme oxygenase-1 signaling pathway, which is crucial for mitigating oxidative stress and promoting cell survival .

Table 1: Effects of this compound on Vascular Endothelial Cells

| Parameter | Control (ox-LDL) | Rh1 Treatment |

|---|---|---|

| Cell Viability (%) | Decreased | Increased |

| Apoptosis Rate (%) | Increased | Decreased |

| Nrf2 Protein Levels | Low | High |

| BAX/BCL-2 Ratio | High | Low |

Neuroprotective Effects

Cognitive Function Improvement

this compound exhibits significant neuroprotective properties, particularly in models of cognitive dysfunction. In a study involving scopolamine-induced cognitive deficits in mice, Rh1 administration improved performance in memory tasks such as the Morris water maze and object recognition tests. The compound was found to enhance cholinergic function and reduce oxidative stress markers in the hippocampus .

Table 2: Neuroprotective Effects of this compound

| Test | Control (Scopolamine) | Rh1 Treatment |

|---|---|---|

| Object Recognition (%) | Decreased | Increased |

| Morris Water Maze Latency (s) | Increased | Decreased |

| AChE Activity (U/mg protein) | High | Low |

| SOD Activity (U/mg protein) | Low | High |

Anticancer Properties

Inhibition of Cancer Cell Growth

this compound has also been studied for its anticancer effects, particularly against gastric cancer and colorectal cancer. In vitro studies revealed that Rh1 inhibits the proliferation and migration of gastric cancer cells by downregulating the transforming growth factor-beta/Smad signaling pathway. In xenograft models, Rh1 treatment resulted in reduced tumor growth and increased apoptosis among cancer cells .

Table 3: Anticancer Effects of this compound

| Cancer Type | Effect Observed | Mechanism of Action |

|---|---|---|

| Gastric Cancer | Inhibition of growth | TGF-β/Smad pathway inhibition |

| Colorectal Cancer | Reduced migration | MAPK pathway inhibition |

| General Cytotoxicity | IC50 values | Varies by cell line; potent against P388 |

作用機序

標的: サンキノシドB2は、分子標的に相互作用しますが、正確なメカニズムは完全には解明されていません。

経路: サンキノシドB2がその効果を発揮する経路を理解するためには、さらなる研究が必要です。

6. 類似の化合物との比較

独自性: サンキノシドB2は、その特定の構造と生物活性によって際立っています。

類似化合物との比較

Uniqueness: Sanchinoside B2 stands out due to its specific structure and bioactivity.

Similar Compounds: Other related compounds include Ginsenoside-Rh1 and Ginsenoside-Re.

生物活性

Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the pharmacological effects of this compound, highlighting its anti-inflammatory, anti-cancer, and immunomodulatory properties based on various research studies.

Overview of this compound

This compound is a hydrolyzed form of ginsenoside that is commonly found in red ginseng. It has been shown to exhibit a range of biological activities including:

- Anti-inflammatory effects

- Antitumor activity

- Immunomodulation

Antiallergic and Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In a study involving RAW264.7 cells, Rh1 was shown to inhibit histamine release from rat peritoneal mast cells and reduce IgE-mediated passive cutaneous anaphylaxis (PCA) reactions in mice. Specifically, it demonstrated an 87% inhibition rate at a dosage of 25 mg/kg, surpassing the efficacy of disodium cromoglycate (31% inhibition at the same dosage) .

Mechanisms of Action:

- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

- Suppression of NF-kappaB activation, which plays a critical role in inflammatory responses.

Anticancer Effects

This compound has been extensively studied for its anticancer potential, particularly against colorectal cancer (CRC) and gastric cancer.

Colorectal Cancer

In vitro studies demonstrated that this compound inhibits the migration and invasion of CRC cells (SW620). The compound was found to suppress matrix metalloproteinases (MMPs), specifically MMP1 and MMP3, while promoting the expression of tissue inhibitor of metalloproteinases (TIMP3). Additionally, it was shown to deactivate the mitogen-activated protein kinase (MAPK) signaling pathway .

Key Findings:

- In vitro: Significant reduction in cell migration and invasion.

- In vivo: In a nude mouse xenograft model, treatment with 20 mg/kg of Rh1 resulted in decreased tumor volume and weight after 35 days .

Gastric Cancer

This compound also inhibited gastric cancer cell growth by targeting the TGF-β/Smad signaling pathway. This pathway is crucial for cell growth and differentiation, indicating that Rh1 may serve as a therapeutic agent for gastric cancer treatment .

Immunomodulatory Effects

This compound has been shown to modulate immune responses through various mechanisms:

- It enhances the production of pro-inflammatory cytokines like TNF-α while inhibiting others such as IL-6 and IL-17 in different cell lines.

- In THP-1 cells, Rh1 was found to attenuate MAPK signaling pathways, which are involved in inflammatory responses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

特性

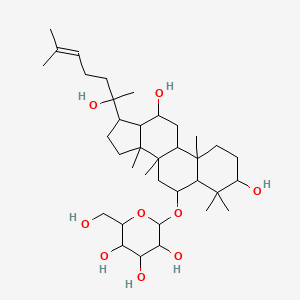

IUPAC Name |

2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63223-86-9 | |

| Record name | 63223-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。